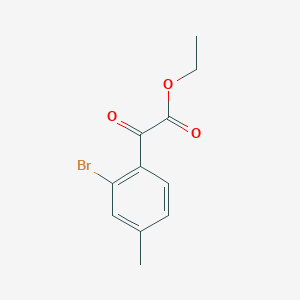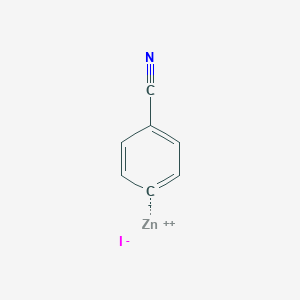
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of phenyl acetate and contains a bromine atom and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate typically involves the bromination of 4-methylphenyl acetate followed by esterification. One common method is to start with 4-methylphenyl acetate, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methylphenyl acetate is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products
Substitution: Depending on the nucleophile, products can include 2-hydroxy-4-methylphenyl acetate, 2-amino-4-methylphenyl acetate, etc.
Reduction: Ethyl 2-(2-bromo-4-methylphenyl)-2-hydroxyacetate.
Oxidation: Ethyl 2-(2-bromo-4-carboxyphenyl)-2-oxoacetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Lacks the methyl group, which can influence its reactivity and applications.
2-Bromo-4-methylphenyl acetate: Does not have the ester group, affecting its solubility and reactivity.
Ethyl 2-(2-iodo-4-methylphenyl)-2-oxoacetate: Contains an iodine atom instead of bromine, which can alter its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)8-5-4-7(2)6-9(8)12/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
BNOAFMSDNCUXGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)











